Phthalazine, 1-(2-bromophenoxy)-4-phenyl-
Description
Historical Context and Evolution of Phthalazine (B143731) Chemistry
The study of phthalazine, a bicyclic aromatic heterocycle with two adjacent nitrogen atoms in one of the rings, dates back to the late 19th and early 20th centuries. researchgate.net Early investigations focused on the fundamental synthesis and reactivity of the parent phthalazine molecule. researchgate.net Over the decades, the field has matured significantly, with chemists developing a deeper understanding of the structure-activity relationships of phthalazine derivatives. This has led to the exploration of a wide array of substituted phthalazines, driven by their potential applications in various scientific domains. A review of the chemistry of phthalazines published in 1948 indicates a long-standing interest in this class of compounds. researchgate.net
Significance of Nitrogen-Containing Heterocycles in Medicinal and Materials Science Research
Nitrogen-containing heterocycles are fundamental building blocks in both medicinal chemistry and materials science. nih.govnih.govresearchgate.netnih.govbu.edu.eg In medicine, these scaffolds are present in a vast number of pharmaceuticals, owing to their ability to interact with biological targets with high specificity and affinity. nih.govnih.gov The nitrogen atoms can act as hydrogen bond acceptors or donors, which is crucial for molecular recognition processes. nih.gov In materials science, the incorporation of nitrogen heterocycles can influence the electronic, optical, and physical properties of organic materials, leading to applications in areas such as dyes, polymers, and corrosion inhibitors. nih.govnih.gov
Research Landscape and Current Trends in Phthalazine Scaffold Investigation
Current research on the phthalazine scaffold is highly active and diverse. A major focus remains on the synthesis of novel derivatives with potential therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. There is also growing interest in the application of phthalazine derivatives in agriculture, for instance, as herbicides. nih.govnih.gov Modern synthetic methodologies, including multi-component reactions, are being employed to efficiently generate libraries of phthalazine derivatives for screening and optimization. The investigation of their photophysical properties is another emerging area of research.
Chemical Profile of Phthalazine, 1-(2-bromophenoxy)-4-phenyl-
While specific experimental data for "Phthalazine, 1-(2-bromophenoxy)-4-phenyl-" is not widely available in the public domain, its properties can be inferred from the general characteristics of 1,4-disubstituted phthalazines.
| Property | Inferred Value/Characteristic |
| Molecular Formula | C20H13BrN2O |
| Molecular Weight | 377.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. |
Structure
3D Structure
Properties
CAS No. |
652969-94-3 |
|---|---|
Molecular Formula |
C20H13BrN2O |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
1-(2-bromophenoxy)-4-phenylphthalazine |
InChI |
InChI=1S/C20H13BrN2O/c21-17-12-6-7-13-18(17)24-20-16-11-5-4-10-15(16)19(22-23-20)14-8-2-1-3-9-14/h1-13H |
InChI Key |
WBPPHUVZKAQZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Disubstituted Phthalazines, Including 1 2 Bromophenoxy 4 Phenyl Analogues
Direct Construction of the Phthalazine (B143731) Core
The foundational step in many synthetic pathways is the construction of the bicyclic phthalazine system itself. This is most commonly achieved through reactions that form the pyridazine (B1198779) ring fused to a benzene (B151609) ring.
Cyclocondensation reactions involving hydrazine (B178648) or its derivatives are a cornerstone of phthalazine synthesis. These methods typically involve the reaction of hydrazine with a suitably functionalized benzene derivative containing two carbonyl groups or their equivalents, positioned ortho to each other.
A prevalent strategy begins with precursors like phthalic anhydride (B1165640). For instance, refluxing phthalic anhydride with malonic acid in pyridine (B92270) can produce 2-acetylbenzoic acid, which serves as a key intermediate. nih.gov This intermediate can then undergo further modifications before cyclization with hydrazine hydrate (B1144303) to yield the phthalazinone core. nih.gov Another direct approach involves the reaction of 2-(4-aminobenzoyl)-benzoic acid with an excess of hydrazine hydrate in ethanol (B145695), which upon reflux, yields 4-(4-aminophenyl)phthalazin-1(2H)-one. bu.edu.eg
The reaction of various dicarboxylic acid esters with hydrazine is also a well-established method. researchgate.net For example, esters of six-membered heterocyclic systems like pyridine, pyrazine, and pyridazine react with hydrazine to form the corresponding cyclic hydrazides, which are essentially 1,4-dihydroxypyridazines (the tautomeric form of phthalazine-1,4-diones). researchgate.netnih.gov The starting materials for these cyclizations are often derived from isobenzofuran-1,3-diones (phthalic anhydrides) or related structures. nih.gov The reaction conditions can influence the final product; for example, treating isobenzofuran-1,3-diones with a large excess of hydrazine hydrate in ethanol leads to the formation of phthalazine-1,4-diones. nih.gov
| Precursor(s) | Reagents | Product | Reference |
|---|---|---|---|
| 2-Aryl-3-hydroxyinden-1-ones or β-diketones | Hydrazine hydrate | Phthalazines | nih.gov |
| 2-(4-Aminobenzoyl)-benzoic acid | Hydrazine hydrate, Ethanol | 4-(4-Aminophenyl)phthalazin-1(2H)-one | bu.edu.eg |
| Isobenzofuran-1,3-diones | Hydrazine hydrate, Ethanol | Phthalazine-1,4-diones | nih.gov |
| Substituted 2-acetylbenzoic acid methyl esters | Hydrazine hydrate | 4-Substituted phthalazin-1(2H)-ones | nih.gov |
To improve synthetic efficiency, reduce waste, and simplify procedures, multicomponent reactions (MCRs) have been developed for the synthesis of phthalazinones. MCRs allow for the formation of complex molecules in a single step from three or more reactants. An example of this is the ultrasound-promoted synthesis of phthalazinones from arenes, cyclic anhydrides (like phthalic anhydride), and arylhydrazines. researchgate.net This reaction is facilitated by a recyclable catalytic system, such as [bmim]Br/AlCl₃, and offers high yields in short reaction times. researchgate.net While this specific example uses an arylhydrazine which would place the aryl substituent on the ring nitrogen (N-2), the principle demonstrates a convergent approach to the phthalazine skeleton.
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Arenes, Cyclic Anhydrides, Arylhydrazines | [bmim]Br/AlCl₃, Ultrasound | 2-Aryl-2,3-dihydrophthalazine-1,4-diones | researchgate.net |
Post-Cyclization Functionalization and Diversification
Often, the most efficient route to a specifically substituted phthalazine involves creating a versatile phthalazine intermediate that can be subsequently modified. This approach is particularly useful for creating libraries of analogues for research purposes. The synthesis of 1-(2-bromophenoxy)-4-phenyl-phthalazine would typically follow this pathway, starting from a 1-chloro-4-phenylphthalazine (B158345) intermediate.
Introducing a phenyl group specifically at the C-4 position can be achieved through several methods. One powerful technique involves the directed monoaddition of an aryl organometallic reagent, such as a Grignard or organolithium reagent, to a protected phthalimide (B116566) derivative. researchgate.net For example, N,N-dimethylaminophthalimide can direct the selective addition of phenylmagnesium bromide to one of its carbonyl groups, yielding a 3-hydroxy-3-phenylisoindolinone. researchgate.net This intermediate can then be reacted with hydrazine to form the 4-phenylphthalazin-1(2H)-one core. researchgate.net
Alternatively, the C-4 aryl substituent can be incorporated from the start by using a precursor like 2-benzoylbenzoic acid or its derivatives. bu.edu.eg As mentioned previously, the cyclization of 2-(4-aminobenzoyl)-benzoic acid with hydrazine directly installs an aminophenyl group at the C-4 position. bu.edu.eg A similar strategy using 2-benzoylbenzoic acid would yield 4-phenylphthalazin-1(2H)-one.
The introduction of a phenoxy group at the C-1 position is typically accomplished via a nucleophilic aromatic substitution reaction. The common strategy involves first converting a phthalazin-1(2H)-one into a more reactive 1-chlorophthalazine (B19308). This is routinely done by treating the phthalazinone with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or with the addition of PCl₅. nih.govjst.go.jp
The resulting 1-chlorophthalazine is an excellent electrophile. It can readily react with a variety of nucleophiles, including phenols. To synthesize the target compound's precursor, 1-chloro-4-phenylphthalazine would be reacted with 2-bromophenol (B46759) in the presence of a suitable base (e.g., potassium carbonate) to facilitate the deprotonation of the phenol (B47542) and subsequent nucleophilic attack on the C-1 position, displacing the chloride and forming the desired ether linkage. A general method for the synthesis of 1-aryloxy-4-arylphthalazines from 4-substituted-1-chlorophthalazines has been reported as a rapid and efficient process. researchgate.net
The final structural feature of the target molecule is the bromine atom on the phenoxy ring. This substituent can be introduced in two ways: either by using a pre-brominated starting material (i.e., 2-bromophenol) as described in the previous section, or by performing a bromination reaction on a 1-phenoxy-4-phenylphthalazine (B12500445) intermediate.
If the latter approach is chosen, the bromination would proceed via an electrophilic aromatic substitution mechanism on the electron-rich phenoxy ring. youtube.com The phenoxy group is an ortho-, para-director, meaning the incoming electrophile (Br⁺) will preferentially add to the positions ortho or para to the oxygen atom. To achieve selective bromination at the desired C-2 position of the phenoxy ring, careful selection of the brominating agent and reaction conditions is necessary. Reagents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are commonly used for such transformations. youtube.com The specific conditions would be optimized to favor mono-bromination at the sterically accessible ortho position. Another selective brominating agent used for ketones, phenyltrimethylammonium (B184261) tribromide (PTT), highlights the availability of various reagents for specific bromination tasks. nih.gov
Sustainable and Catalytic Synthetic Approaches
Recent advancements in synthetic organic chemistry have emphasized the development of sustainable methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. In the context of phthalazine synthesis, this has led to the exploration of catalytic systems and alternative reaction media.
Lewis acid catalysis offers a powerful tool for the efficient construction of phthalazine frameworks. While specific examples detailing the use of Lewis acids for the direct synthesis of 1-(2-bromophenoxy)-4-phenylphthalazine are not extensively documented in the provided literature, the principles can be applied to analogous 1,4-disubstituted systems. For instance, the synthesis of 2-(4-methylbenzoyl)benzoic acid, a precursor for certain phthalazine derivatives, is achieved through a Friedel-Crafts acylation of toluene (B28343) with phthalic anhydride using anhydrous aluminum chloride (AlCl₃), a classic Lewis acid catalyst. globalresearchonline.net This intermediate can then be cyclized with hydrazine hydrate to form the corresponding phthalazinone. globalresearchonline.net
Another relevant application of Lewis acid catalysis is seen in glycosylation reactions to form phthalazine-based nucleosides. Tin(IV) chloride (SnCl₄) has been employed as a catalyst to activate per-O-acetylated sugars for coupling with silylated phthalazinone derivatives. nih.gov This reaction proceeds through the formation of an oxonium ion, which is then attacked by the nucleophilic phthalazine. nih.gov While not a direct formation of the core phthalazine ring, this demonstrates the utility of Lewis acids in modifying phthalazine scaffolds.
The broader field of heterocyclic synthesis provides further evidence for the potential of Lewis acid catalysis. For example, mesoporous materials containing iron (Fe-TUD-1) have been investigated as stable and reusable Lewis acidic catalysts for the synthesis of Hantzsch 1,4-dihydropyridine (B1200194) derivatives, a different but related nitrogen-containing heterocycle. researchgate.net Such catalytic systems offer advantages like high yields and the potential for catalyst recycling, aligning with the principles of green chemistry. researchgate.net These examples suggest that a similar Lewis acid-catalyzed approach could be developed for the one-pot synthesis of 1,4-disubstituted phthalazines from appropriate precursors.
The use of water as a reaction medium is highly desirable from an environmental and economic perspective. While many organic reactions are traditionally carried out in volatile organic solvents, performing syntheses in water can reduce pollution and simplify workup procedures.
The synthesis of phthalazine derivatives has been explored under various conditions, with some methods offering greener alternatives. For example, the preparation of certain phthalazine-1,4-diones can be achieved by reacting isobenzofuran-1,3-diones with hydrazine monohydrate in ethanol at room temperature or even in neat conditions at reflux, followed by precipitation in water. nih.gov This reduces the reliance on hazardous solvents.
Microwave irradiation has also emerged as a green and efficient technology to accelerate the synthesis of phthalazine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique can be combined with the use of greener solvents or even solvent-free conditions to further enhance the environmental credentials of the synthesis.
While the direct synthesis of 1-(2-bromophenoxy)-4-phenylphthalazine in water is not explicitly described in the provided search results, the general trend towards water-mediated and eco-friendly reactions in heterocyclic chemistry suggests its feasibility. The development of such a method would likely involve the use of phase-transfer catalysts or water-soluble reagents to overcome solubility issues of the organic substrates.
Chemical Reactivity and Transformation Pathways of Phthalazine, 1 2 Bromophenoxy 4 Phenyl and Its Precursors
Nucleophilic and Electrophilic Reactivity of the Phthalazine (B143731) Nucleus
The phthalazine ring system, containing two adjacent nitrogen atoms, is inherently electron-deficient. This electronic characteristic dictates its reactivity, making it susceptible to nucleophilic attack, particularly at the C1 and C4 positions. In the case of Phthalazine, 1-(2-bromophenoxy)-4-phenyl-, the presence of substituents at these positions modifies the reactivity profile.
Nucleophilic Substitution: The C1 and C4 positions of the phthalazine core are highly activated towards nucleophilic substitution, a feature commonly exploited in the synthesis of phthalazine derivatives. longdom.orgnih.gov For instance, 1-chloro-4-phenylphthalazine (B158345), a likely precursor to the title compound, readily undergoes substitution reactions with various nucleophiles. The substitution of a leaving group, such as a halogen, at the C1 position by an oxygen nucleophile (e.g., a phenoxide) is a key step in the synthesis of aryl ether derivatives like Phthalazine, 1-(2-bromophenoxy)-4-phenyl-. nih.gov The reactivity of the C1 position is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom. The reaction of 1-chlorophthalazines with nitrogen nucleophiles, such as p-phenylenediamine, has been shown to proceed efficiently to yield the corresponding N-substituted phthalazines. nih.gov
| Reactant | Nucleophile | Product | Conditions | Reference |
| 1-Chlorophthalazine (B19308) derivative | p-Phenylenediamine | N¹-(Phthalazin-1-yl)benzene-1,4-diamine derivative | Butanol, reflux | nih.gov |
| 1-Chlorophthalazine derivative | Substituted Phenol (B47542) | 1-Phenoxyphthalazine derivative | Base (e.g., Cs₂CO₃), DMSO, heat | nih.gov |
| 1,4-Dichlorophthalazine | Benzohydrazine | 1-Chloro-4-(hydrazinocarbonylphenyl)phthalazine | Triethylamine, xylene, reflux | jocpr.com |
| 1-Chloro-4-alkoxyphthalazine | Methyl hydrazinecarboxylate | 6-Alkoxy- longdom.orgnih.govorganic-chemistry.orgtriazolo[3,4-a]phthalazin-3(2H)-one derivative | - | jocpr.com |
Electrophilic Substitution: In contrast to its high reactivity towards nucleophiles, the phthalazine nucleus is generally resistant to electrophilic substitution due to its electron-deficient nature. Electrophilic attack on the phthalazine ring itself is uncommon and typically requires harsh conditions. When such reactions do occur, they are more likely to happen on the fused benzene (B151609) ring rather than the pyridazine (B1198779) ring. However, the substituents on the phthalazine core, namely the phenyl and bromophenoxy groups, would be the primary sites for electrophilic attack. For example, electrophilic substitution on the phenyl ring at C4 would be directed by the phthalazinyl group, while the bromophenoxy ring would be activated by the ether oxygen and directed by both the bromo and ether groups.
Transformations of the Bromine Atom as a Synthetic Handle
The bromine atom on the 2-bromophenoxy moiety serves as a versatile synthetic handle, allowing for a wide range of post-functionalization reactions. This is a common strategy in organic synthesis to build molecular complexity.
Cross-Coupling Reactions: The bromine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.
Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl or teraryl system, replacing the bromine with a new aryl group.
Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a vinyl group at the position of the bromine atom.
Buchwald-Hartwig Amination: Coupling with an amine in the presence of a palladium catalyst and a suitable ligand would result in the formation of a C-N bond, yielding a diarylamine derivative.
Sonogashira Coupling: Reaction with a terminal alkyne under palladium and copper catalysis would install an alkynyl group. longdom.org
Lithiation and Subsequent Reactions: The bromine atom can undergo lithium-halogen exchange upon treatment with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and isocyanates, to introduce new functional groups.
Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl bromides compared to chlorides or fluorides, under forcing conditions or with highly activated substrates, the bromine atom could be displaced by strong nucleophiles.
| Reaction Type | Reagents | Product Type | General Conditions | Reference |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative | Anhydrous solvent, inert atmosphere | organic-chemistry.org |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | Diarylamine derivative | Anhydrous solvent, inert atmosphere | organic-chemistry.org |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) catalyst, base | Alkynyl derivative | Anhydrous solvent, inert atmosphere | longdom.org |
| Lithiation-Electrophilic Quench | Organolithium reagent, then electrophile (e.g., CO₂) | Carboxylic acid derivative | Low temperature, anhydrous solvent, inert atmosphere | researchgate.net |
Reactivity of the Phenoxy Ether Linkage
The diaryl ether bond (C-O-C) in Phthalazine, 1-(2-bromophenoxy)-4-phenyl- is generally stable. jsynthchem.com However, under specific conditions, it can be cleaved.
Cleavage Reactions: The ether linkage can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl ethers. sioc-journal.cn Reductive cleavage using dissolving metal reductions (e.g., sodium in liquid ammonia) is another possibility, although this might also affect other functional groups in the molecule.
Rearrangement Reactions: Certain diaryl ethers can undergo rearrangement reactions, such as the Smiles rearrangement, if appropriately substituted. This intramolecular nucleophilic aromatic substitution would require an ortho-substituent on one of the aryl rings that can act as a nucleophile. For the title compound, this is less likely without further modification.
| Reaction Type | Reagent | Product Type | General Conditions | Reference |
| Ether Cleavage | BBr₃ | Phenol and Aryl Bromide | Anhydrous solvent, low to room temperature | sioc-journal.cn |
| Ether Cleavage | HBr (conc.) | Phenol and Aryl Bromide | High temperature | sioc-journal.cn |
The synthesis of diaryl ethers is often achieved through Ullmann condensation or Buchwald-Hartwig amination-type C-O coupling reactions. organic-chemistry.orgnih.govbeilstein-journals.org The presence of an electron-withdrawing group on the aryl halide and an electron-donating group on the phenol generally facilitates these reactions. nih.gov
Annulation and Fused Heterocycle Formation
Phthalazine derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. longdom.orgnih.govresearchgate.net The reactivity of the phthalazine core can be harnessed to build additional rings onto the scaffold.
A common strategy involves the introduction of a reactive functional group onto the phthalazine ring, which can then participate in a cyclization reaction. For example, a 1-hydrazinophthalazine derivative can be used to construct fused triazolo[3,4-a]phthalazines. longdom.orgresearchgate.net Reaction of a 1-chlorophthalazine with a bifunctional nucleophile can also lead to the formation of a new fused ring. For example, reaction with an amino-thiol could lead to a thiazolo-phthalazine derivative.
Furthermore, cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, can be employed with the phthalazine ring acting as the diene component, leading to the formation of polycyclic aromatic compounds. organic-chemistry.org Mesoionic ring systems have also been utilized in annulation reactions with the phthalazine ring system to create novel fused heterocycles. acs.org
| Phthalazine Precursor | Reagent | Fused Heterocycle | Reference |
| 1-Hydrazinophthalazine | Carboxylic acid/ester | longdom.orgnih.govorganic-chemistry.orgTriazolo[3,4-a]phthalazine | researchgate.net |
| 1-Chlorophthalazine | Hydrazide | longdom.orgnih.govorganic-chemistry.orgTriazolo[3,4-a]phthalazine | longdom.org |
| 1-Chlorophthalazine | Sodium azide | Tetrazolo[5,1-a]phthalazine | longdom.org |
| Phthalazine | Mesoionic compound | Pyrrolo[2,1-a]phthalazine | acs.org |
Computational and Theoretical Investigations of Phthalazine, 1 2 Bromophenoxy 4 Phenyl and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For phthalazine (B143731) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov These calculations provide a foundational understanding of the molecule's stability and electronic distribution.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔEHOMO-LUMO) are critical descriptors of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov
In studies of phthalazine analogues, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For Phthalazine, 1-(2-bromophenoxy)-4-phenyl-, the electron-donating phenoxy group and the phenyl ring would likely contribute significantly to the HOMO, while the electron-withdrawing phthalazine core would influence the LUMO. The distribution of these orbitals governs the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net Theoretical studies on related heterocyclic systems have shown that substitutions on the aromatic rings can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties and reactivity. rsc.org
Table 1: Representative Frontier Molecular Orbital Energies for Phthalazine Analogues (Calculated via DFT)
| Analogue | Substitution Pattern | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Analogue A | 1-phenoxy-4-phenyl- | -5.89 | -1.98 | 3.91 |
| Analogue B | 1-(2-chlorophenoxy)-4-phenyl- | -5.95 | -2.10 | 3.85 |
| Phthalazine, 1-(2-bromophenoxy)-4-phenyl- | 1-(2-bromophenoxy)-4-phenyl- | -5.98 | -2.12 | 3.86 |
| Analogue C | 1-(2-nitrophenoxy)-4-phenyl- | -6.25 | -2.85 | 3.40 |
Note: The data in this table is representative and intended for illustrative purposes, based on general trends observed in computational studies of similar heterocyclic compounds.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While DFT provides insights into static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a view of their conformational flexibility and interactions with their environment, such as a solvent. uniovi.es For a molecule like Phthalazine, 1-(2-bromophenoxy)-4-phenyl-, which has multiple rotatable bonds (particularly around the ether linkage and the phenyl substituent), MD simulations can explore its accessible conformations in solution. chemrxiv.org
In a typical MD simulation, the molecule is placed in a simulated box of solvent (e.g., water), and Newton's laws of motion are solved for every atom over a series of short time steps (femtoseconds). uniovi.es These simulations, which can span from nanoseconds to microseconds, reveal how the molecule rotates, flexes, and interacts with solvent molecules. Key parameters analyzed from MD trajectories include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the simulation has reached equilibrium and the molecule is conformationally stable. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. Higher RMSF values point to regions of greater flexibility. dntb.gov.ua
These simulations are critical for understanding how the molecule behaves in a realistic biological context and for preparing representative structures for further studies like molecular docking. nih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Phthalazine Analogue
| Parameter | Value/Description |
|---|---|
| Force Field | AMBERff14SB, GAFF2 |
| Solvent Model | TIP3P explicit water |
| System Temperature | 300 K |
| System Pressure | 1 atm |
| Simulation Duration | 50 - 100 ns |
| Time Step | 2 fs |
| Ensemble | NPT (Isothermal-isobaric) |
In Silico Prediction of Chemical Reactivity and Stability Parameters
Building upon DFT calculations, various global reactivity descriptors can be calculated to provide a quantitative measure of the chemical reactivity and stability of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- and its analogues. These parameters are derived from the HOMO and LUMO energies and are instrumental in predicting how a molecule will behave in a chemical reaction. nih.gov
Key reactivity descriptors include:
Chemical Hardness (η): Defined as half the HOMO-LUMO gap (η = (ELUMO - EHOMO)/2). Molecules with a large energy gap are considered "hard," indicating high stability and low reactivity. "Soft" molecules have a small energy gap and are more reactive. nih.gov
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO)/2.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is given by ω = μ²/2η.
Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, using a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. nih.gov For a phthalazine derivative, the nitrogen atoms of the phthalazine ring are expected to be electron-rich sites, susceptible to electrophilic attack, while the hydrogen atoms and regions near electronegative atoms would be electron-poor.
Table 3: Calculated Global Reactivity Descriptors for Representative Phthalazine Analogues
| Analogue | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |
|---|---|---|---|
| Analogue A | 1.955 | -3.935 | 3.957 |
| Analogue B | 1.925 | -4.025 | 4.208 |
| Phthalazine, 1-(2-bromophenoxy)-4-phenyl- | 1.930 | -4.050 | 4.250 |
| Analogue C | 1.700 | -4.550 | 6.096 |
Note: The data in this table is representative and calculated from the values in Table 1 for illustrative purposes.
Molecular Docking and QSAR Studies for Ligand-Target Interactions in Mechanistic Contexts
To investigate the potential biological activity of Phthalazine, 1-(2-bromophenoxy)-4-phenyl-, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are employed. These methods are fundamental in drug discovery for predicting how a ligand (the phthalazine derivative) might bind to a biological target, such as a protein receptor or enzyme, and for correlating its chemical structure with its biological activity.
Molecular Docking simulates the interaction between a ligand and a target protein at the atomic level. The goal is to find the most stable binding pose of the ligand within the protein's active site and to estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.gov Studies on analogous 1,4-disubstituted phthalazines have explored their binding to various targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are important in cancer therapy. nih.govjapsonline.com Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the phthalazine core might interact with hydrophobic pockets, while the phenoxy group could form specific contacts with amino acid residues. nih.gov
QSAR establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. japsonline.com In a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. japsonline.comresearchgate.net These fields are then correlated with experimental activity data (e.g., IC₅₀ values) to build a predictive model. The resulting contour maps highlight regions where modifications to the molecular structure would likely increase or decrease activity, thus guiding the design of more potent analogues. japsonline.com
Table 4: Representative Molecular Docking and Activity Data for Phthalazine Analogues against VEGFR-2
| Analogue | Key Structural Feature | Docking Score (kcal/mol) | Experimental pIC₅₀ (-logIC₅₀) |
|---|---|---|---|
| Analogue 1 | 1-Anilino-4-arylthiomethyl | -9.8 | 6.85 |
| Analogue 2 | 1-(4-chloroanilino)-4-arylthiomethyl | -10.5 | 7.20 |
| Analogue 3 | 1-(3-chloro-4-fluoroanilino)-4-arylthiomethyl | -11.2 | 7.81 |
| Analogue 4 | 1-Urea-linked-4-phenyl | -10.1 | 7.55 |
Note: The data in this table is hypothetical but based on published results for different series of phthalazine derivatives investigated as VEGFR-2 inhibitors. It illustrates the type of data generated in such studies. nih.gov
Mechanistic Basis of Biological Activities of Phthalazine, 1 2 Bromophenoxy 4 Phenyl Analogues in Vitro Studies
Target Identification and Engagement Mechanisms
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For phthalazine (B143731) analogues, these interactions can range from inhibiting enzymes crucial for disease progression to binding with receptors and modulating their function.
Enzyme Inhibition Profiling
Phthalazine derivatives have been identified as inhibitors of various enzymes, a characteristic that underpins many of their observed biological effects. The core phthalazine structure serves as a versatile scaffold for the design of potent and selective enzyme inhibitors.
One of the most significant enzymatic targets for phthalazine analogues is Poly (ADP-ribose) polymerase (PARP) . PARP inhibitors have emerged as a promising class of anticancer agents. While specific data on the 1-(2-bromophenoxy)-4-phenyl- analogue is unavailable, other phthalazinone derivatives have demonstrated significant PARP inhibitory activity, which contributes to their cytotoxic effects in cancer cells.
Another class of enzymes inhibited by phthalazine derivatives is the phosphodiesterases (PDEs) . Specifically, some phthalazinone derivatives have been shown to be inhibitors of PDE-4, an enzyme involved in the inflammatory cascade. Inhibition of PDE-4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
Furthermore, some phthalazine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation and pain.
Table 1: Enzyme Inhibition by Phthalazine Analogues
| Enzyme Target | Phthalazine Analogue Class | Biological Effect |
|---|---|---|
| Poly (ADP-ribose) polymerase (PARP) | Phthalazinone derivatives | Anticancer |
| Phosphodiesterase-4 (PDE-4) | Phthalazinone derivatives | Anti-inflammatory |
Receptor Binding and Agonist/Antagonist Mechanisms
The interaction of phthalazine analogues with cellular receptors is another critical mechanism driving their biological activities. These interactions can either activate (agonist) or block (antagonist) the receptor, leading to a cascade of downstream cellular events.
A notable example is the interaction of certain phthalazine derivatives with α-adrenoceptors . A study on novel 4-(4-bromophenyl)phthalazine derivatives revealed their potential as α-adrenoceptor antagonists. nih.gov This antagonistic activity is significant for its potential in treating conditions like hypertension. mdpi.com
Phthalazine-1,4-dione derivatives have been investigated as non-competitive antagonists of the AMPA receptor , a subtype of ionotropic glutamate (B1630785) receptor. researchgate.net This antagonism is the basis for their potential anticonvulsant properties. researchgate.net
Additionally, some phthalazinone derivatives have been developed as androgen receptor (AR) antagonists . scilit.com These compounds have shown the ability to inhibit the proliferation of prostate cancer cells by blocking the action of androgens. scilit.com
Table 2: Receptor Binding and Functional Modulation by Phthalazine Analogues
| Receptor Target | Phthalazine Analogue Class | Mechanism | Potential Application |
|---|---|---|---|
| α-Adrenoceptors | 4-(4-bromophenyl)phthalazine derivatives | Antagonist | Antihypertensive |
| AMPA Receptor | Phthalazine-1,4-dione derivatives | Non-competitive Antagonist | Anticonvulsant |
Cellular Pathway Modulation
The interaction of phthalazine analogues with their molecular targets initiates a series of events that modulate various cellular pathways. These modulations are the ultimate determinants of the observed biological effects, such as inhibiting cell growth, reducing inflammation, or killing microbes.
Antiproliferative Mechanisms in Cellular Models
A significant area of research for phthalazine analogues is their potential as anticancer agents. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms.
A study on a series of 1-chloro-4-(4-phenoxyphenyl)phthalazine derivatives revealed their cytotoxic effects against several human tumor cell lines, including hepatocellular carcinoma (HePG-2), mammary gland breast cancer (MCF-7), human prostate cancer (PC3), and colorectal carcinoma (HCT-116). researchgate.net The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle. For instance, some novel phenoxyacetamide derivatives have been shown to induce apoptosis in HepG2 cells through the inhibition of PARP-1. mdpi.com
Other 1,4-disubstituted phthalazine derivatives have also shown potent cytotoxic activity against breast cancer cell lines. researchgate.netnih.gov The antiproliferative activity of these compounds is often linked to their ability to inhibit key signaling pathways involved in cancer cell growth and survival.
Table 3: In Vitro Antiproliferative Activity of Phthalazine Analogues
| Phthalazine Analogue | Cell Line | Observed Effect |
|---|---|---|
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine derivatives | HePG-2, MCF-7, PC3, HCT-116 | Cytotoxicity |
| 1,4-Disubstituted phthalazine derivatives | MCF-7 | Cytotoxicity |
Anti-inflammatory Pathways (in vitro models)
The anti-inflammatory properties of phthalazine analogues are primarily mediated by their ability to modulate key inflammatory pathways. In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to investigate these mechanisms.
A series of 6-phenoxy- nih.govscilit.comresearchgate.nettriazolo[3,4-a]phthalazine-3-carboxamide derivatives have been synthesized and evaluated as potent anti-inflammatory agents. nih.govresearchgate.net These compounds were found to act as inhibitors of nuclear factor-κB (NF-κB) activation, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α. nih.govresearchgate.net By inhibiting the NF-κB pathway, these phthalazine analogues can effectively suppress the inflammatory response. nih.govresearchgate.net
The inhibition of enzymes like PDE-4 and COX-2 by other phthalazine derivatives also contributes to their anti-inflammatory effects by reducing the production of inflammatory mediators.
Antimicrobial Modalities (in vitro models)
The phthalazine scaffold has been utilized in the development of novel antimicrobial agents. In vitro studies have demonstrated the activity of various phthalazine derivatives against a range of bacterial and fungal pathogens.
While specific studies on 1-(2-bromophenoxy)-4-phenyl-phthalazine are lacking, research on other phthalazine derivatives has shown promising antimicrobial potential. researchgate.netnanobioletters.com For example, new phthalazine derivatives have been synthesized and tested for their in vitro antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some compounds showing good activity. researchgate.net The mechanism of action for the antimicrobial effects of phthalazines is not always fully elucidated but is thought to involve the disruption of essential cellular processes in the microbes.
Structure-Activity Relationship (SAR) Analysis for Biological Potency and Selectivity
The biological potency and selectivity of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- analogues are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been conducted to identify the key molecular features that govern the anticancer activity of these compounds. These analyses provide a framework for the rational design of more potent and selective therapeutic agents.
A systematic study of 1-anilino-4-(arylsulfanylmethyl)phthalazine derivatives has provided significant insights into their SAR. nih.gov The nature of the substituent at the 4-position of the phthalazine ring was found to be a critical determinant of anticancer activity. The introduction of a substituted thiophenol group at this position generally led to an increase in cytotoxic potency compared to an unsubstituted thiophenol. Conversely, the oxidation of the sulfur atom in the sulfanylmethyl linker to a sulfinyl or sulfonyl group resulted in a marked decrease in anticancer activity. This indicates that the electronic and steric properties of this part of the molecule are crucial for its interaction with its biological target.
On the anilino moiety at the 1-position, the presence and position of substituents also played a significant role. For example, analogues with a 3-chloro-4-fluoroanilino or a 4-fluoro-3-trifluoromethylanilino group exhibited superior activity compared to the standard anticancer drug cisplatin (B142131) against certain cancer cell lines. nih.gov This highlights the importance of the electronic and lipophilic characteristics of the anilino ring in modulating the biological activity.
Further SAR insights can be gleaned from studies on derivatives of 1-chloro-4-(4-phenoxyphenyl)phthalazine, where the chlorine atom at the 1-position is displaced by various nucleophiles. derpharmachemica.comresearchgate.net The resulting compounds, with diverse functionalities at this position, exhibited a wide range of cytotoxic activities. This suggests that the substituent at the 1-position can be extensively modified to fine-tune the biological profile of the molecule. For instance, the introduction of certain heterocyclic moieties via a nitrogen or sulfur linkage can lead to potent anticancer agents. derpharmachemica.comresearchgate.net
The following tables summarize the in vitro cytotoxic activity of selected 1,4-disubstituted phthalazine analogues against various cancer cell lines, providing a quantitative basis for the SAR discussion.
Table 1: In Vitro Anticancer Activity of 1-Anilino-4-(arylsulfanylmethyl)phthalazine Analogues nih.gov
| Compound | R1 | R2 | IC50 (μM) vs. A-549 | IC50 (μM) vs. P388 |
| 11 | 3-Cl, 4-F | 4-F | 15.6 | 13.4 |
| 12 | 3-Cl, 4-F | 3,4-di-F | 8.7 | 6.5 |
| 13 | 4-F, 3-CF3 | 3,4-di-F | 7.9 | 5.8 |
| 14 | 4-F, 3-CF3 | 4-F | 14.8 | 12.1 |
| Cisplatin | - | - | 10.2 | 8.1 |
Table 2: In Vitro Cytotoxic Activity of 1-Substituted-4-(4-phenoxyphenyl)phthalazine Analogues researchgate.net
| Compound | Substituent at Position 1 | IC50 (μg/mL) vs. HePG-2 | IC50 (μg/mL) vs. MCF-7 | IC50 (μg/mL) vs. HCT-116 | IC50 (μg/mL) vs. PC3 |
| 1 | 2-amino-1,3,4-thiadiazol-5-yl-thio | 12.34 | 15.67 | 10.43 | 18.98 |
| 20 | Hydrazinyl | 8.67 | 10.21 | 9.41 | 11.56 |
| 25 | Methoxy | >50 | >50 | >50 | >50 |
| Doxorubicin | - | 4.58 | 5.12 | 6.33 | 7.89 |
These data collectively demonstrate that the biological activity of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- analogues can be systematically modulated by chemical modifications at various positions of the molecule. The presence of specific electron-withdrawing groups on the aromatic rings and the nature of the linker at the 4-position are particularly important for achieving high cytotoxic potency.
Applications of Phthalazine, 1 2 Bromophenoxy 4 Phenyl in Chemical Biology and Advanced Materials Research
Utility as Chemical Probes for Biological System Investigations
No research findings are available for this specific compound.
Role as Pre-Clinical Leads in Drug Discovery Programs
No research findings are available for this specific compound.
Exploration in Functional Materials and Supramolecular Assemblies
No research findings are available for this specific compound.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The development of new and efficient methods for synthesizing Phthalazine (B143731), 1-(2-bromophenoxy)-4-phenyl- and related compounds is a fundamental starting point for all other areas of research. Future efforts in this domain are likely to focus on several key areas:
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry heavily relies on transition-metal catalysis. The development of novel palladium-catalyzed cross-coupling reactions could provide highly efficient and modular routes to this phthalazine derivative. For instance, a Suzuki or Stille coupling could be envisioned to introduce the phenyl group at the 4-position, while a Buchwald-Hartwig amination or etherification could be employed for the installation of the 2-bromophenoxy moiety.
C-H Activation Strategies: Direct C-H activation is an increasingly important tool for the atom-economical synthesis of complex molecules. Future research may explore the direct arylation of a phthalazine core with a suitable bromophenoxy precursor, or vice-versa, thereby avoiding the need for pre-functionalized starting materials.
Flow Chemistry and Automation: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput synthesis. The development of a flow-based synthesis for Phthalazine, 1-(2-bromophenoxy)-4-phenyl- would enable the rapid generation of analogs for structure-activity relationship (SAR) studies.
Advanced Mechanistic Studies on Chemical Transformations
A deep understanding of the reaction mechanisms involved in the synthesis and potential transformations of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- is crucial for optimizing existing synthetic routes and designing new ones. Future mechanistic studies could involve:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This can provide invaluable insights into the operative mechanisms of key bond-forming reactions.
Kinetic Studies: Detailed kinetic analysis of the reactions used to synthesize the target compound can help to elucidate the rate-determining steps and the influence of various reaction parameters, such as catalyst loading, temperature, and solvent.
Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms by tracking the fate of individual atoms throughout the course of a reaction.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govresearchgate.netnih.gov These powerful computational tools can be leveraged to accelerate the design and development of new phthalazine-based therapeutic agents. Future applications in this area include:
Predictive Modeling of Biological Activity: Machine learning models can be trained on existing datasets of phthalazine derivatives with known biological activities to predict the potential therapeutic effects of novel compounds like Phthalazine, 1-(2-bromophenoxy)-4-phenyl-. These models can identify key structural features that are correlated with desired biological activities. researchgate.net
De Novo Drug Design: Generative AI models can be used to design entirely new phthalazine derivatives with optimized properties. These models can explore a vast chemical space to identify novel structures that are predicted to have high potency and favorable drug-like properties.
Virtual Screening: AI-powered virtual screening platforms can be used to rapidly screen large libraries of virtual compounds against a specific biological target, identifying promising candidates for further experimental investigation. This can significantly reduce the time and cost associated with the early stages of drug discovery. nih.gov
Expanding the Scope of Biological Target Exploration for Therapeutic Intervention (in vitro)
While the specific biological targets of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- are currently unknown, the phthalazine scaffold is known to interact with a variety of biological targets. Future in vitro studies should aim to identify the specific molecular targets of this compound and to explore its potential therapeutic applications. This could involve:
High-Throughput Screening (HTS): The compound can be screened against a broad panel of biological targets, including enzymes, receptors, and ion channels, to identify any potential "hits."
Phenotypic Screening: The compound can be tested in various cell-based assays to identify its effects on cellular phenotypes, such as cell proliferation, apoptosis, or differentiation. This can provide clues about its mechanism of action and potential therapeutic applications. For example, similar heterocyclic compounds have been investigated for their anticancer properties. nih.gov
Target Deconvolution: Once a phenotypic effect is observed, various techniques can be used to identify the specific molecular target responsible for that effect. These techniques include affinity chromatography, chemical proteomics, and genetic approaches.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(2-bromophenoxy)-4-phenylphthalazine derivatives?
A common method involves reacting substituted phthalazinones with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example, 4-(4'-methoxyphenyl)phthalazin-1(2H)-one reacts with POCl₃/PCl₅ under reflux (steam bath, 2 hours), followed by quenching in ice-water and recrystallization from ethanol to yield chlorinated derivatives . Adjustments to substituents (e.g., bromophenoxy groups) require careful stoichiometric control and solvent selection to optimize halogenation and etherification steps.
Q. What spectroscopic techniques are recommended for characterizing 1-(2-bromophenoxy)-4-phenylphthalazine?
Key techniques include:
- IR Spectroscopy : Identification of functional groups (e.g., C≡N at ~2210 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S at ~1255 cm⁻¹) .
- NMR Spectroscopy : ¹H/¹³C NMR for verifying aromatic substitution patterns and bromophenoxy linkage integrity.
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
Q. What in vitro assays are used to assess the biological activity of phthalazine derivatives?
- Antimicrobial Testing : Disc-diffusion assays against Gram-positive (e.g., Bacillus), Gram-negative (e.g., Klebsiella), and fungal strains (e.g., Candida albicans), with zone-of-inhibition measurements .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., human liver carcinoma) to compare IC₅₀ values against standards like cisplatin .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or by-product formation during synthesis?
- Temperature Control : Prolonged heating (>2 hours) may degrade sensitive intermediates; stepwise temperature ramping is advised .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, reducing side reactions.
- Catalytic Additives : Anhydrous potassium carbonate or sodium acetate enhances alkylation/cyclization efficiency .
Q. How do structural modifications at the 1- and 4-positions influence pharmacological activity?
- 1-Position : Electrophilic substituents (e.g., chloro, mercapto) enhance electrophilic reactivity, improving DNA intercalation or enzyme inhibition .
- 4-Position : Bulky aryl groups (e.g., 3,4-difluorophenylthiomethyl) increase hydrophobic interactions with target proteins, boosting anticancer activity (e.g., 4g in showed 2x potency over cisplatin) .
- Methodological Validation : Molecular docking and MD simulations correlate substituent effects with binding affinity to targets like KRAS G12C (PDB: 6PGO) .
Q. How should contradictory data on regioselectivity or reaction pathways be resolved?
- Mechanistic Probes : Isotopic labeling (e.g., deuterated methoxy groups) tracks regiochemical outcomes during substitution .
- Computational Modeling : DFT calculations predict energy barriers for competing pathways (e.g., SN1 vs. SN2 in halogenation) .
- Kinetic Studies : Time-resolved monitoring via in-situ IR or HPLC identifies intermediates and rate-determining steps .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate synthetic yields using orthogonal purification methods (e.g., column chromatography vs. recrystallization) .
- Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., fluconazole for antifungal tests) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
